

BI 689648 vs FAD286 selectivity and potency

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An Objective Comparison of Aldosterone Synthase Inhibitors: **BI 689648** vs. FAD286

This guide provides a detailed comparison of two prominent aldosterone synthase inhibitors (ASIs), **BI 689648** and FAD286, focusing on their relative potency and selectivity. The information is intended for researchers, scientists, and professionals in drug development engaged in the study of cardiovascular and metabolic diseases.

Aldosterone synthase (AS), encoded by the CYP11B2 gene, is the critical enzyme responsible for the final step in aldosterone synthesis.[1] Inhibiting this enzyme is a therapeutic strategy for conditions exacerbated by excess aldosterone, such as resistant hypertension and heart failure.[2][3] A significant challenge in developing ASIs is achieving high selectivity against the closely related 11β-hydroxylase (cortisol synthase or CS), encoded by the CYP11B1 gene, due to the high sequence homology (93%) between the two enzymes.[2][4] Lack of selectivity can lead to off-target inhibition of cortisol synthesis, a potentially serious side effect.[5][6]

Comparative Potency and Selectivity

BI 689648 has emerged as a highly selective ASI, demonstrating a clear advantage over FAD286, particularly in its ability to spare cortisol synthesis. While both compounds exhibit potent inhibition of aldosterone synthase in vitro, **BI 689648**'s lower affinity for cortisol synthase results in a significantly better selectivity profile.

In Vitro Data

In vitro studies using cynomolgus monkey adrenal homogenates highlight the superior selectivity of **BI 689648**. Although both compounds have similar low nanomolar potency for



aldosterone synthase (CYP11B2), FAD286 is considerably more potent against cortisol synthase (CYP11B1), resulting in a selectivity factor that is approximately four times lower than that of **BI 689648**.[7][8]

| Compound | Target | IC50 (nM) | Selectivity (CYP11B1/CYP11B 2) |
|--------------------------------|--------------------------------------|-----------|--------------------------------------|
| BI 689648 | CYP11B2 (Aldosterone Synthase) | 2.1 | ~149-fold |
| CYP11B1 (Cortisol Synthase) | 310 | | |
| FAD286 | CYP11B2 (Aldosterone Synthase) | 2.5 | ~38-fold |
| CYP11B1 (Cortisol Synthase) | 94 | | |

Data sourced from studies on cynomolgus monkey adrenal homogenates.[7][8]

In Vivo Data

The selectivity advantage of **BI 689648** is even more pronounced in in vivo models. In an adrenocorticotropin (ACTH) challenge model in cynomolgus monkeys, **BI 689648** was found to be over 20-fold more selective than FAD286.[2] One analysis showed that **BI 689648** achieves an in vivo selectivity for aldosterone over cortisol inhibition of over 11,000-fold, compared to just 530-fold for FAD286.[7] This superior in vivo performance is critical, as previous ASIs like FAD286 and LCI699 failed to provide adequate selectivity in clinical settings.[2][5]

Adrenal Steroidogenesis Pathway and Inhibitor Action

The diagram below illustrates the final steps of cortisol and aldosterone synthesis in the adrenal gland, highlighting the points of inhibition for **BI 689648** and FAD286. Both agents

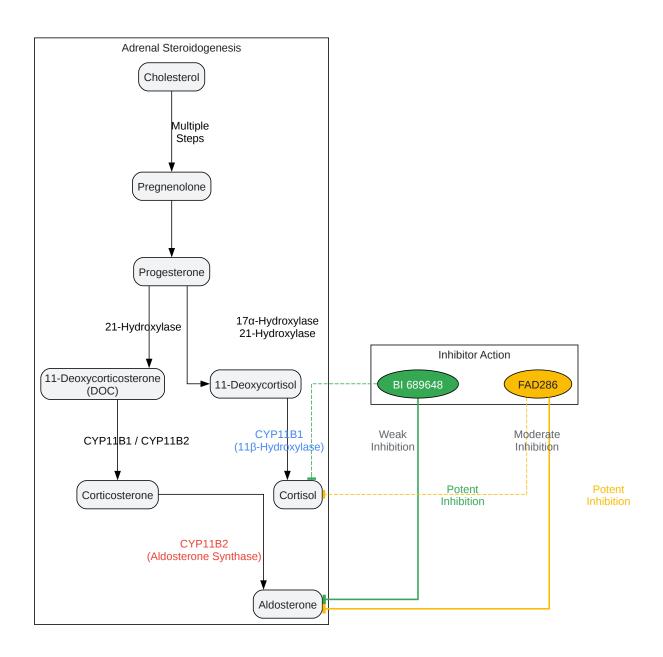






target CYP11B2 to block aldosterone production. However, the higher selectivity of **BI 689648** means it has a significantly lower impact on CYP11B1, the enzyme essential for cortisol production.





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Figure 1. Adrenal steroidogenesis pathway showing points of enzyme inhibition.



Experimental Protocols

The data presented in this guide were derived from established preclinical models designed to assess the potency and selectivity of aldosterone synthase inhibitors.

In Vitro: Cynomolgus Adrenal Homogenate (CAH) Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of compounds against aldosterone synthase (CYP11B2) and 11β-hydroxylase (CYP11B1).

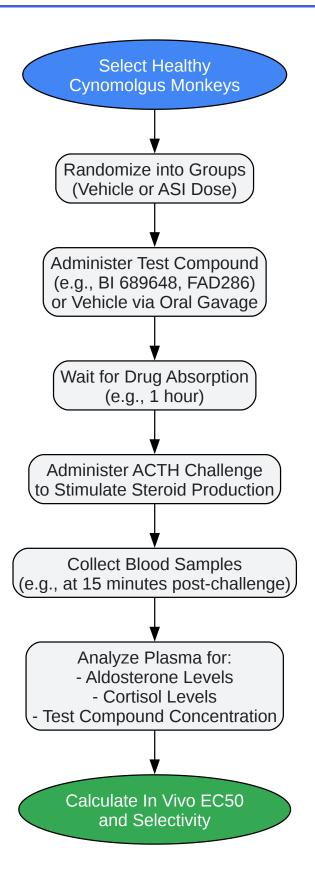
Methodology:

- Homogenate Preparation: Adrenal glands from cynomolgus monkeys are homogenized to create a preparation containing the target enzymes.
- Assay Execution: The assay is conducted in a 96-well plate format. A mixture of the
 concentrated adrenal homogenate and a specific enzyme substrate is added to wells
 containing serial dilutions of the test compounds (BI 689648 or FAD286).[8]
- Data Analysis: The enzyme activity is measured, and the concentration of the test compound required to inhibit 50% of the enzyme's activity (IC50) is calculated for both CYP11B1 and CYP11B2.[9]
- Selectivity Calculation: The selectivity factor is determined by dividing the IC50 value for CYP11B1 by the IC50 value for CYP11B2.

In Vivo: ACTH-Challenge Model in Cynomolgus Monkeys

This model assesses the in vivo efficacy and selectivity of ASIs by measuring their effect on aldosterone and cortisol production following hormonal stimulation.





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